molecular formula C8H7BrN2 B12330039 6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1956340-37-6

6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12330039
CAS No.: 1956340-37-6
M. Wt: 211.06 g/mol
InChI Key: UJSAEXZHLXWKOL-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine, 6-bromo-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a bromine atom at the 6th position and a methyl group at the 3rd position. Its unique structure makes it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-c]pyridine, 6-bromo-3-methyl- typically involves palladium-mediated coupling reactions. One common method is the Sonogashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine . This reaction is followed by cyclization to form the desired pyrrolo[3,2-c]pyridine scaffold. The reaction conditions often include the use of palladium catalysts, copper iodide, and bases such as triethylamine in solvents like dimethylformamide (DMF).

Industrial production methods for this compound are not widely documented, but the principles of palladium-catalyzed cross-coupling reactions are likely employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[3,2-c]pyridine, 6-bromo-3-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with various nucleophiles under suitable conditions. Common reagents include organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can undergo oxidation to introduce functional groups such as hydroxyl or carbonyl groups. Reduction reactions can be used to modify the pyridine or pyrrole rings.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 6th position, while oxidation can introduce hydroxyl or carbonyl functionalities.

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridine, 6-bromo-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine, 6-bromo-3-methyl- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1H-Pyrrolo[3,2-c]pyridine, 6-bromo-3-methyl- can be compared with other pyrrolo[3,2-c]pyridine derivatives and similar heterocyclic compounds:

The uniqueness of 1H-Pyrrolo[3,2-c]pyridine, 6-bromo-3-methyl- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development.

Properties

CAS No.

1956340-37-6

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

6-bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H7BrN2/c1-5-3-10-7-2-8(9)11-4-6(5)7/h2-4,10H,1H3

InChI Key

UJSAEXZHLXWKOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC(=NC=C12)Br

Origin of Product

United States

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